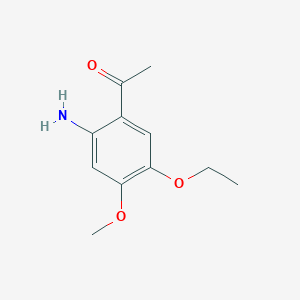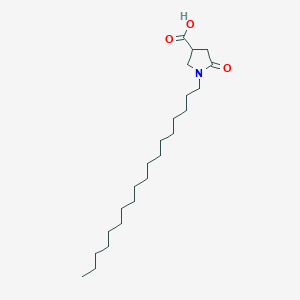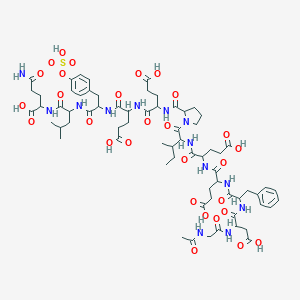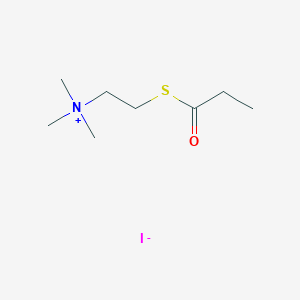
2-Acetyl-4-ethoxy-5-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound that belongs to the class of anilines. It is also known as N-(2-acetyl-4-ethoxy-5-methoxyphenyl) acetamide and is commonly abbreviated as AEM. AEM is widely used in scientific research due to its unique properties and potential applications.
科学研究应用
AEM has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. AEM is also used as a reagent in organic synthesis reactions, such as the preparation of amides and esters. In addition, AEM can be used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
作用机制
The mechanism of action of AEM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. AEM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects. AEM has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet clear.
Biochemical and Physiological Effects
AEM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various effects on the nervous system, including increased muscle contraction and improved cognitive function. AEM has also been shown to have anticancer properties, although the exact mechanism of this effect is not yet clear.
实验室实验的优点和局限性
AEM has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. AEM is also stable under a wide range of conditions, making it easy to handle and store. However, AEM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, AEM can be toxic in high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research involving AEM. One potential area of research is the development of AEM-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of AEM derivatives with improved anticancer properties. Additionally, the mechanism of action of AEM and its effects on the nervous system could be further investigated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of potential applications in organic synthesis, as well as in the detection of metal ions and the preparation of metal complexes. AEM has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and anticancer properties. While AEM has some limitations for lab experiments, it has several advantages, including its availability and stability. There are several future directions for research involving AEM, including the development of fluorescent probes and the synthesis of AEM derivatives with improved anticancer properties.
合成方法
The synthesis of AEM involves the reaction between 2-acetyl-4-ethoxy-5-methoxyphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of AEM, which can be purified through recrystallization or column chromatography. The yield of AEM is typically high, and the purity can be increased through further purification methods.
属性
CAS 编号 |
127285-49-8 |
|---|---|
产品名称 |
2-Acetyl-4-ethoxy-5-methoxyaniline |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC 名称 |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
InChI 键 |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
规范 SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
同义词 |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)








![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
